molecular formula C22H28ClNO5 B1139371 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride

Cat. No.: B1139371
M. Wt: 421.9 g/mol
InChI Key: ZQVOAGQZHDAFRM-UHFFFAOYSA-N
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Description

LY 2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). It is known for its ability to elevate glycine levels in the cerebrospinal fluid and enhance the release of neurotransmitters such as acetylcholine and dopamine in the brain . This compound has significant implications in neuropharmacology due to its effects on neurotransmitter regulation.

Mechanism of Action

Target of Action

LY2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft back into neurons and glial cells. By inhibiting GlyT1, LY2365109 increases the availability of glycine in the synaptic cleft .

Mode of Action

LY2365109 binds to GlyT1 with high affinity, preventing the transporter from reabsorbing glycine into the presynaptic neuron. This inhibition leads to elevated levels of glycine in the synaptic cleft, which can enhance glycine-mediated neurotransmission. Glycine acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity, learning, and memory .

Biochemical Pathways

The primary biochemical pathway affected by LY2365109 is the glycine reuptake pathway. By inhibiting GlyT1, the compound increases extracellular glycine levels, which in turn enhances NMDA receptor activity. This can lead to increased calcium influx into neurons, promoting various downstream signaling pathways involved in synaptic plasticity and neuroprotection .

Pharmacokinetics

LY2365109 hydrochloride exhibits favorable pharmacokinetic properties. It is well-absorbed when administered orally and has a good bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained inhibition of GlyT1, making it effective for therapeutic use .

Result of Action

At the molecular level, LY2365109 increases glycine levels in the synaptic cleft, enhancing NMDA receptor function. This can lead to improved synaptic plasticity and cognitive function. At the cellular level, the increased NMDA receptor activity can promote neuroprotection and potentially ameliorate symptoms of neurological disorders such as schizophrenia and epilepsy .

Action Environment

The efficacy and stability of LY2365109 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and modulators in the synaptic cleft can affect its inhibitory action on GlyT1. Additionally, factors such as pH, temperature, and the presence of metabolic enzymes can influence the compound’s stability and bioavailability .

: MedChemExpress : Tocris Bioscience

Preparation Methods

The synthesis of LY 2365109 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Industrial production methods for LY 2365109 hydrochloride are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

LY 2365109 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

LY 2365109 hydrochloride has a wide range of scientific research applications, including:

Biological Activity

The compound 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride is a synthetic derivative that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H30N2O4·HCl
  • Molecular Weight : 426.95 g/mol
  • IUPAC Name : 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid hydrochloride

This compound features a benzodioxole moiety, which is known for its potential pharmacological activities, including antioxidant properties.

The biological activity of this compound primarily stems from its interaction with various receptors and enzymes in the body. It has been shown to exhibit:

  • Antioxidant Activity : The benzodioxole structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary research suggests neuroprotective effects, possibly through modulation of neurotransmitter systems.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Antioxidant Activity :
    • In vitro assays demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant potential.
  • Anti-inflammatory Effects :
    • A study conducted on animal models showed that administration of the compound led to a marked decrease in inflammation markers such as TNF-alpha and IL-6.
  • Neuroprotective Effects :
    • Research involving neuroblastoma cells indicated that the compound protects against oxidative damage induced by hydrogen peroxide, suggesting its potential in neurodegenerative disease therapies.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant propertiesSignificant reduction in ROS levels in treated cells compared to controls.
Study 2Assess anti-inflammatory effectsDecreased levels of TNF-alpha and IL-6 in treated animal models.
Study 3Investigate neuroprotective effectsProtection against oxidative stress in neuroblastoma cells.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : The compound exhibits moderate toxicity with an LD50 value indicating harmful effects at high doses.
  • Safety Data : Proper handling precautions should be observed due to potential skin and respiratory irritations.

Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOAGQZHDAFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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